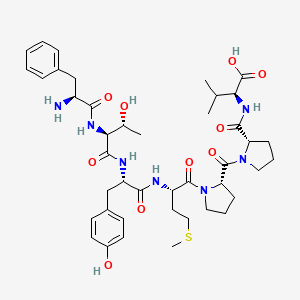![molecular formula C12H16N2O2S B12527253 4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]- CAS No. 676553-49-4](/img/structure/B12527253.png)
4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]- is a heterocyclic compound that contains a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]- typically involves the reaction of thiazole derivatives with 2-methylphenylamine under specific conditions. One common method involves the use of hydrazide compounds and phenylacetic acid hydrazide, which are converted into thiosemicarbazides and subsequently into the desired thiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole: This compound shares a similar thiazole ring structure and has comparable chemical properties.
4-Amino-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another compound with a similar heterocyclic structure and potential biological activity.
Uniqueness
4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]- is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
676553-49-4 |
|---|---|
Formule moléculaire |
C12H16N2O2S |
Poids moléculaire |
252.33 g/mol |
Nom IUPAC |
[4-(hydroxymethyl)-2-(2-methylanilino)-5H-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C12H16N2O2S/c1-9-4-2-3-5-10(9)13-11-14-12(6-15,7-16)8-17-11/h2-5,15-16H,6-8H2,1H3,(H,13,14) |
Clé InChI |
CCJHZXMWTDZKIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC2=NC(CS2)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


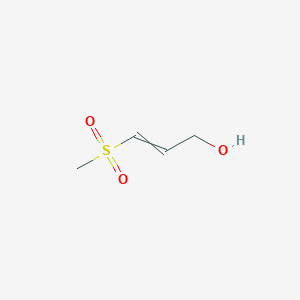

![2,6-DI-Tert-butyl-4-[3-(dimethylamino)propyl]phenol](/img/structure/B12527198.png)
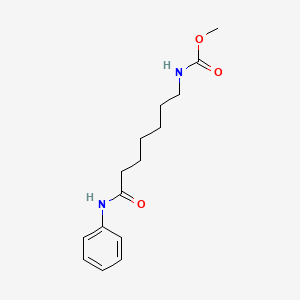
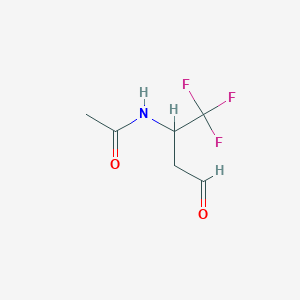
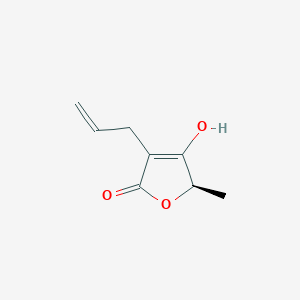

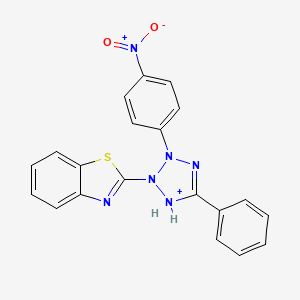
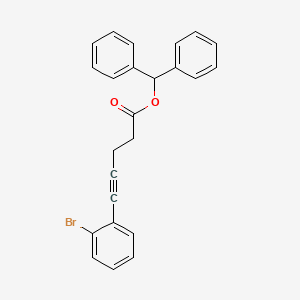
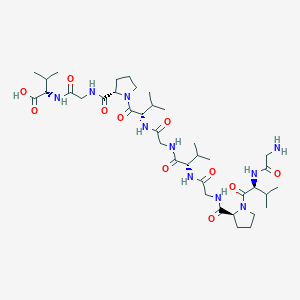
![4-{[(4-Nitrophenyl)methyl]sulfanyl}-6-phenyl-1,3,5-triazin-2(1H)-one](/img/structure/B12527230.png)
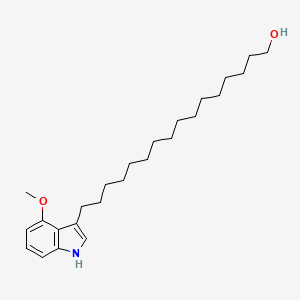
![1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12527244.png)
